molecular formula C10H14ClNO3 B8178569 2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl

2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl

Cat. No.: B8178569
M. Wt: 231.67 g/mol
InChI Key: SLVHOLTWKMQJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl is an organic compound that features an aminophenoxy group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl typically involves the reaction of 4-aminophenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the aminophenol acts as the nucleophile attacking the bromo-substituted carbon. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Shares the aminophenol moiety but lacks the propanoic acid group.

    2-Bromo-2-methylpropanoic acid: Contains the propanoic acid backbone but lacks the aminophenoxy group.

    2-(4-Nitrophenoxy)-2-methyl-propanoic acid: Similar structure but with a nitro group instead of an amino group.

Uniqueness

2-(4-Aminophenoxy)-2-methyl-propanoic acid HCl is unique due to the presence of both the aminophenoxy and propanoic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-aminophenoxy)-2-methylpropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h3-6H,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVHOLTWKMQJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.